6-chloro-N-propylpyridine-3-carboxamide chemical properties
6-chloro-N-propylpyridine-3-carboxamide chemical properties
Chemical Series: Functionalized Nicotinamides | CAS: 54864-85-6
Abstract
This technical guide provides a comprehensive analysis of 6-chloro-N-propylpyridine-3-carboxamide , a pivotal intermediate in medicinal chemistry and agrochemical synthesis. As a functionalized nicotinamide, this molecule serves as a "bifunctional scaffold." Its value lies in the orthogonal reactivity of its two primary handles: the electrophilic chlorine atom at the C6 position (susceptible to SNAr and metal-catalyzed cross-coupling) and the stable, directing propyl-amide chain at C3. This document details its physicochemical profile, optimized synthetic protocols, and divergent reactivity patterns for library generation.
Molecular Architecture & Physicochemical Profile
The molecule consists of a pyridine ring substituted with a propylcarboxamide group at the 3-position and a chlorine atom at the 6-position.[1] The 3,6-substitution pattern creates a "push-pull" electronic system where the electron-withdrawing amide group at C3 further activates the C6-chlorine towards nucleophilic displacement, a critical feature for derivatization.
Table 1: Key Physicochemical Data
| Property | Value / Description | Note |
| CAS Number | 54864-85-6 | Verified Identity [1] |
| IUPAC Name | 6-chloro-N-propylpyridine-3-carboxamide | Common: 6-Chloro-N-propylnicotinamide |
| Molecular Formula | C9H11ClN2O | |
| Molecular Weight | 198.65 g/mol | |
| Physical State | White to off-white solid | Crystalline powder |
| Solubility | DCM, DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water |
| LogP (Predicted) | ~1.6 - 1.9 | Lipophilic enough for cell permeability |
| pKa (Predicted) | ~11.5 (Amide NH) | Pyridine N is weakly basic due to Cl-induction |
| H-Bond Donors | 1 (Amide NH) | |
| H-Bond Acceptors | 2 (Pyridine N, Amide O) |
Synthetic Routes & Optimization
The synthesis of 6-chloro-N-propylpyridine-3-carboxamide generally follows a nucleophilic acyl substitution pathway. While direct coupling reagents (EDC/HATU) can be used, the Acid Chloride Method is preferred for scalability and cost-efficiency in industrial settings.
Method A: The Acid Chloride Route (Scalable)
This protocol avoids expensive peptide coupling reagents and simplifies purification.
Reagents:
-
Precursor: 6-Chloronicotinic acid (CAS: 5326-23-8) [2]
-
Activator: Thionyl Chloride (SOCl2) or Oxalyl Chloride ((COCl)2)
-
Nucleophile: n-Propylamine
-
Base: Triethylamine (Et3N) or DIPEA (Hunig's Base)
-
Solvent: Dichloromethane (DCM) or Toluene
Step-by-Step Protocol:
-
Activation: Suspend 6-chloronicotinic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (2-3 drops).
-
Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution (CO/CO2) ceases. Critical: Ensure complete conversion to avoid mixed anhydrides later.
-
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh anhydrous DCM.
-
Amidation: Cool the solution to 0°C. Add a mixture of n-Propylamine (1.1 eq) and Et3N (1.5 eq) dropwise. The base is essential to scavenge the HCl byproduct, preventing protonation of the pyridine nitrogen.
-
Workup: Stir at RT for 4 hours. Quench with water.[2] Wash organic layer with 1N HCl (to remove unreacted amine) and then saturated NaHCO3. Dry over MgSO4 and concentrate.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis via the acid chloride pathway, ensuring high yield and purity.
Reactivity & Functionalization (The "Warhead")
For drug discovery professionals, the value of this molecule is its ability to serve as a divergent scaffold. The C6-Chlorine is the primary "warhead" for diversification.
A. Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient. The amide at C3 pulls electron density from the ring, making the C6 position highly electrophilic.
-
Reaction: Displacement of Cl with amines, thiols, or alkoxides.
-
Conditions: Heat (80-120°C) in polar aprotic solvents (DMF, DMSO) or using microwave irradiation.
-
Application: Creating libraries of 6-amino-nicotinamides (common in kinase inhibitors).
B. Suzuki-Miyaura Cross-Coupling
The C-Cl bond is a viable handle for Palladium-catalyzed coupling, allowing the attachment of aryl or heteroaryl groups.
-
Catalyst System: Pd(dppf)Cl2 or Pd(PPh3)4 with carbonate bases (K2CO3).
-
Significance: This reaction constructs biaryl systems found in TRPV1 antagonists and anti-inflammatory agents [3].
Visualization: Divergent Reactivity
Figure 2: Divergent synthetic pathways utilizing the activated C6-chlorine and the C3-amide group.
Analytical Characterization
To validate the synthesis, the following spectral signatures are expected:
-
1H NMR (DMSO-d6, 400 MHz):
-
Amide NH: Broad triplet/singlet around
8.5 - 9.0 ppm. -
Pyridine C2-H: Doublet (~2.5 Hz) at
8.8 ppm (most deshielded). -
Pyridine C4-H: Doublet of doublets at
8.2 ppm. -
Pyridine C5-H: Doublet at
7.6 ppm (shielded by adjacent Cl). -
Propyl Group: Multiplets at
3.2 (N-CH2), 1.5 (CH2), and triplet at 0.9 (CH3).
-
-
LC-MS:
-
ES+: [M+H]+ peak at m/z 199.1 (35Cl) and 201.1 (37Cl) in a 3:1 ratio, confirming the presence of chlorine.
-
Safety & Handling (SDS Summary)
-
Hazards: Classified as an Irritant (Skin/Eye/Respiratory).[3]
-
GHS Signal Word: WARNING.
-
Handling:
-
Avoid inhalation of dust.
-
The chloropyridine moiety can be a sensitizer; use nitrile gloves.
-
Store in a cool, dry place.[4] Moisture can slowly hydrolyze the amide over long periods, though it is generally stable.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 6-Chloronicotinamide Derivatives. Retrieved from [Link]
-
Vertex AI Search. Aggregated Chemical Data & Patent Snippets (WO2021033172A1). Accessed 2026.[5]
Sources
- 1. 6-chloro-N-propylpyridine-3-carboxamide | CAS 54864-85-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. CN102336755A - Chemical synthesis method of 6-chloropurine - Google Patents [patents.google.com]
- 3. 3-Amino-6-chloropyridine-2-carboxamide | C6H6ClN3O | CID 10749704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. PubChemLite - 6-chloro-n-propylpyridine-3-carboxamide (C9H11ClN2O) [pubchemlite.lcsb.uni.lu]
